![molecular formula C12H18O2 B15308312 Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₈O₂. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid involves several steps. One common method includes the Diels-Alder reaction, followed by various cyclization processes to form the tricyclic structure. The reaction conditions typically require high temperatures and the presence of specific catalysts to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions in these methods are optimized to ensure high yield and purity .
Análisis De Reacciones Químicas
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by other nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism by which Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The pathways involved in these processes are complex and depend on the specific application and context of use .
Comparación Con Compuestos Similares
Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid can be compared to other similar compounds, such as:
Tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid: This compound has a similar tricyclic structure but differs in the position of the carboxylic acid group.
Homoadamantane derivatives: These compounds share a similar tricyclic framework but have different substituents and functional groups
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
tricyclo[4.3.1.13,8]undecane-4-carboxylic acid |
InChI |
InChI=1S/C12H18O2/c13-12(14)11-6-9-2-7-1-8(3-9)5-10(11)4-7/h7-11H,1-6H2,(H,13,14) |
Clave InChI |
HYCROSWBIRKCKY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C(C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


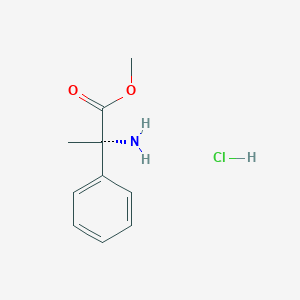


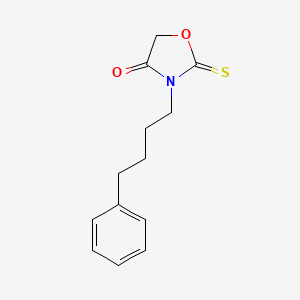
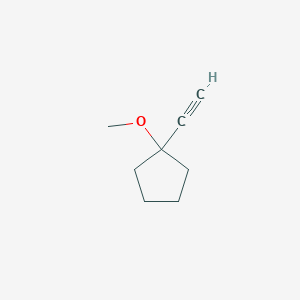
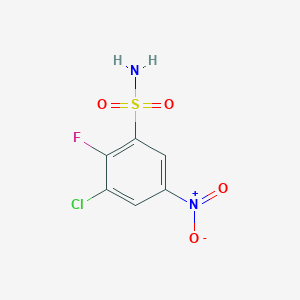
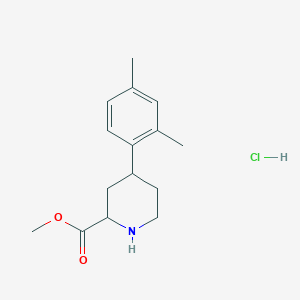
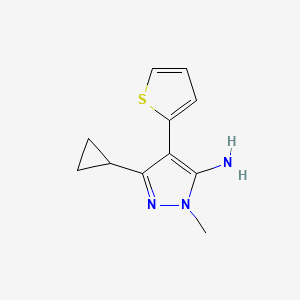
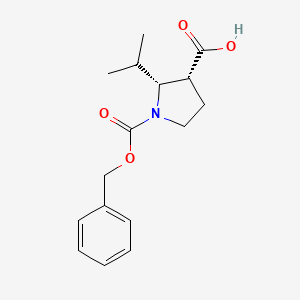
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)
![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)
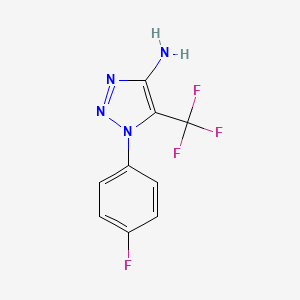
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
